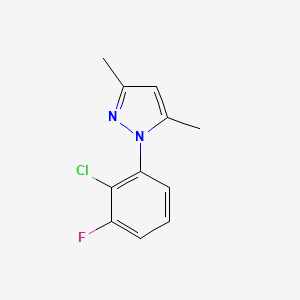

1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole

Description

1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a halogen-substituted pyrazole derivative featuring a 2-chloro-3-fluorophenyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The compound’s structure combines electron-withdrawing substituents (Cl and F) with sterically accessible methyl groups, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H10ClFN2 |

|---|---|

Molecular Weight |

224.66 g/mol |

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3,5-dimethylpyrazole |

InChI |

InChI=1S/C11H10ClFN2/c1-7-6-8(2)15(14-7)10-5-3-4-9(13)11(10)12/h3-6H,1-2H3 |

InChI Key |

BEUBDDDBLSFCKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(C(=CC=C2)F)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-chloro-3-fluoroaniline with acetylacetone under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and biological properties.

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Properties

*Calculated molecular weight based on formula C₁₁H₉ClFN₂.

Key Observations:

Substituent Effects on Reactivity :

- The target compound’s 2-chloro-3-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, which may influence its reactivity in coupling reactions compared to 7ga (3-cyclohexylphenyl, electron-donating) .

- Sulfonyl-substituted analogs (e.g., ) exhibit higher molecular weights and altered acidity (pKa ≈ -4.49), suggesting enhanced solubility in polar solvents compared to halogenated derivatives.

Synthetic Routes :

- The target compound likely follows a ruthenium-catalyzed C–H activation pathway, similar to 7ga (62% yield via Ru catalysis with bromocyclohexane) .

- Sulfonyl derivatives (e.g., ) require additional sulfonation steps, increasing synthetic complexity.

Key Insights:

- Halogenated Derivatives : The target compound’s Cl/F substituents may enhance antimicrobial and antioxidant activities, as seen in thiazole-pyrazole hybrids .

- Metal Complexes : Pyrazole ligands with sulfanyl groups (e.g., cyclohexylsulfanyl) show potent cytotoxicity in Pt(II) complexes, suggesting that the target compound’s halogenated aryl group could be explored in metal coordination chemistry .

Physicochemical Properties

- Density and Solubility: Sulfonyl-substituted pyrazoles (e.g., ) exhibit higher densities (~1.31 g/cm³) compared to non-sulfonated analogs due to increased molecular packing.

- Boiling Points : Halogenated derivatives (e.g., target compound) likely have higher boiling points than alkyl-substituted analogs (e.g., 7ga ) due to stronger dipole-dipole interactions.

Biological Activity

1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 236.68 g/mol. The compound features a pyrazole ring substituted with a chloro and fluorine atom, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClF₂N₂ |

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | This compound |

Pharmacological Activities

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The specific biological activities of this compound are summarized below:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to the pyrazole nucleus have demonstrated significant inhibition rates (61–85% for TNF-α) at certain concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Pyrazoles have shown effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa. In particular, modifications in the side chains of pyrazoles have been linked to enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of pyrazoles have been explored extensively. Certain derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, modifications to the pyrazole structure can lead to increased potency against tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could act as a modulator for various receptors, including those involved in pain signaling and immune response.

- Signaling Pathway Interference : By affecting key signaling pathways, this compound can alter cellular responses leading to therapeutic effects.

Case Studies

Several studies have documented the biological activities of pyrazoles similar to this compound:

- Anti-inflammatory Study : A series of pyrazoles were synthesized and tested for their ability to inhibit cytokine production in vitro. Results showed that certain compounds had an IC50 value comparable to established anti-inflammatory agents .

- Anticancer Research : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. Compounds were found to induce apoptosis effectively at low concentrations .

- Antibacterial Evaluation : Research on modified pyrazoles revealed significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic: What synthetic routes are optimal for preparing 1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-diketones or β-keto esters under acidic conditions. For example, 1-(3-chlorophenyl) derivatives can be prepared by refluxing hydrazine intermediates (e.g., 1-(2-chloro-3-fluorophenyl)hydrazine) with acetylacetone in ethanol, followed by purification via column chromatography and recrystallization . Key parameters include:

- Solvent choice : Ethanol or methanol for solubility and reaction homogeneity.

- Catalysts : Acidic catalysts (e.g., HCl) to accelerate cyclization.

- Temperature : Reflux conditions (~78°C for ethanol) to ensure completion.

Yield optimization (70–85%) requires careful control of stoichiometry and reaction time .

Basic: How can spectroscopic methods confirm the molecular structure of this pyrazole derivative?

Methodological Answer:

A multi-technique approach is essential:

- FT-IR : Identify N–H stretches (~3150 cm⁻¹ for pyrazole ring) and C–Cl/C–F bonds (700–500 cm⁻¹) .

- NMR :

- XRD : Monoclinic crystal systems are common, with lattice parameters (e.g., a=8.23 Å, b=12.45 Å) confirming substituent effects on packing .

Advanced: How can diastereoselectivity be controlled during pyrazole functionalization?

Methodological Answer:

Diastereoselectivity in pyrazole derivatives often arises from steric and electronic effects of substituents. For example, introducing bulky groups (e.g., 3,4-dimethoxyphenyl) at position 3 of the pyrazole ring can bias the conformation of intermediates, favoring one diastereomer. Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions (e.g., polar aprotic solvents like DMF enhance selectivity) . Chiral HPLC or crystallization in hexane/ethyl acetate mixtures can resolve enantiomers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves .

- Antioxidant Activity : DPPH radical scavenging assay; compare % inhibition against ascorbic acid controls .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with ATP/NADH cofactors. Use Michaelis-Menten kinetics to determine inhibition constants (Ki) .

Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced: How can DFT calculations predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to fluorine) susceptible to nucleophilic attack .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability; smaller gaps suggest higher reactivity .

- Transition-State Modeling : Simulate SNAr mechanisms to predict activation energies and optimize reaction conditions (e.g., base strength, solvent polarity) .

Advanced: How to resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Observe coalescence of peaks to identify dynamic processes (e.g., ring-chain tautomerism) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., meta vs. para halogen placement) .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in NMR spectra .

Advanced: What strategies rationalize the design of derivatives for targeting specific enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR). Focus on halogen bonding (Cl/F with backbone amides) and hydrophobic interactions (methyl groups with nonpolar pockets) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to prioritize synthetic targets .

Advanced: How does crystal packing influence the compound’s physicochemical properties?

Methodological Answer:

XRD reveals intermolecular interactions:

- Halogen Bonding : Cl···N/F···π interactions (3.0–3.5 Å) enhance thermal stability .

- π-Stacking : Offset stacking of aromatic rings (3.8 Å spacing) affects solubility and melting points .

DSC/TGA analysis measures melting points (~180–220°C) and decomposition profiles, critical for formulation studies .

Advanced: How to conduct structure-activity relationship (SAR) studies for halogenated pyrazoles?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with Cl/F at varying positions (ortho, meta, para) on the phenyl ring .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., 3-F enhances COX-2 inhibition by 30%) .

- Statistical Analysis : Use PCA or cluster analysis to group compounds by activity trends .

Advanced: What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.